molecular formula C4H7BrO2S B081282 3-Bromosulfolane CAS No. 14008-53-8

3-Bromosulfolane

Cat. No. B081282
CAS RN: 14008-53-8
M. Wt: 199.07 g/mol
InChI Key: IPOKQKBJDASROB-UHFFFAOYSA-N
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Description

3-Bromosulfolane (3BS) is an organobromine compound that has a wide range of applications in both scientific research and in industrial processes. It is a colorless liquid that is soluble in both water and organic solvents. 3BS is a versatile chemical that can be used as a reagent, a catalyst, and a solvent in a variety of processes. It is also a useful intermediate in the synthesis of other compounds.

Scientific Research Applications

  • Analeptic Activity : 3-Bromosulfolane has been evaluated for its analeptic activity in pentobarbital-depressed mice. It showed equal or greater efficacy compared to Metrazol, with a wider dose range without untoward effects. In dogs, it was capable of prolonging life against pentobarbital lethality, significantly increased the time dogs remained standing, and induced convulsions in 50% of cases (Weaver, Alexander, Abreu, & Burch, 1956).

  • Precursor for 2-Bromo-1,3-Butadiene : It serves as a novel precursor for 2-bromo-1,3-butadiene. Its preparation from 2-butyne-1,4-diol and its use in Diels-Alder reactions have been described (Bader, Hopf, & Sieper, 1989).

  • Morphine Antagonism : In a study, this compound was less effective than amiphenazole in antagonizing morphine depression in dogs, even at toxic doses (Weaver, Jones, Richards, & Abreu, 1959).

  • Methyl Bromide Destruction : Research has explored methods for direct destruction of methyl bromide sorbed to activated carbon, where this compound might play a role in debromination processes (Yang, Li, Walse, & Mitch, 2015).

  • Cancer Imaging : In cancer imaging, near-IR fluorescence imaging using specific dyes like IR-783 and MHI-148 in tumor cells and tissues, where this compound may be involved, has shown promising results (Yang, Shi, Tong, Qian, Zhau, Wang, Zhu, Cheng, Yang, Cheng, Henary, Strekowski, & Chung, 2010).

  • Autophagy in Cancer Cells : A study investigated the induction of autophagy in colon cancer cells by sulforaphane and found that inhibition of autophagy potentiates its proapoptotic effect, with possible implications for this compound (Nishikawa, Tsuno, Okaji, Shuno, Sasaki, Hongo, Sunami, Kitayama, Takahashi, & Nagawa, 2010).

  • Estrone-3-Sulfate Transport in Cancer Cells : The study of estrone-3-sulfate transport in estrogen-dependent breast cancer cells shows that inhibiting this transporter, potentially through agents like this compound, can suppress cell proliferation (Nozawa, Suzuki, Yabuuchi, Irokawa, Tsuji, & Tamai, 2005).

  • 3-Bromopyruvate in Cancer Treatment : 3-Bromopyruvate (3BP) has been presented as a potent anticancer agent, suggesting a possible role for similar compounds like this compound in cancer therapy (Azevedo-Silva, Queirós, Baltazar, Ułaszewski, Goffeau, Ko, Pedersen, Preto, & Casal, 2016).

properties

IUPAC Name

3-bromothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKQKBJDASROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030665
Record name Bromosulfolane
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Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Bromosulfolane
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CAS RN

14008-53-8
Record name Thiophene, 3-bromotetrahydro-, 1,1-dioxide
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Record name Bromosulfolane
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Record name 3-Bromosulfolane
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Record name Bromosulfolane
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Record name 3-Bromotetrahydrothiophene 1,1-dioxide
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Record name 3-Bromosulfolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

46 - 47 °C
Record name 3-Bromosulfolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the observed effects of Bromosulfolane when co-administered with pentobarbital in dogs?

A1: Studies involving the co-administration of Bromosulfolane and pentobarbital in dogs revealed several key findings:

  • Prolonged Survival Time but No Impact on Lethality: Although Bromosulfolane extended the survival time of dogs receiving a lethal dose of pentobarbital, it did not ultimately prevent mortality []. This suggests that while Bromosulfolane may offer temporary physiological support against pentobarbital toxicity, it does not possess inherent antidotal properties.
  • Delayed Anesthesia Onset and Increased Activity: Dogs receiving Bromosulfolane in conjunction with pentobarbital exhibited a significantly longer time to anesthesia onset compared to those receiving pentobarbital alone []. Furthermore, Bromosulfolane increased the duration for which the dogs remained standing post-administration [], suggesting a potential stimulatory effect that counteracts the depressant action of pentobarbital.
  • Convulsion Incidence: While all three tested combinations (Metrazol, 3-Bromosulfolane, and 3-Iodosulfolane with pentobarbital) led to convulsions in some dogs, the incidence was notably higher (50%) in the group receiving Bromosulfolane []. This underscores the potential for excitatory side effects with Bromosulfolane, particularly in combination with other central nervous system-active agents.

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